molecular formula C32H53N7O7 B12648887 Monamycin CAS No. 11115-98-3

Monamycin

Cat. No.: B12648887
CAS No.: 11115-98-3
M. Wt: 647.8 g/mol
InChI Key: WTLGBIQVBFJEGX-UHFFFAOYSA-N
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Description

Monamycin is a useful research compound. Its molecular formula is C32H53N7O7 and its molecular weight is 647.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

11115-98-3

Molecular Formula

C32H53N7O7

Molecular Weight

647.8 g/mol

IUPAC Name

22-methyl-21-(2-methylpropyl)-10,13-di(propan-2-yl)-11-oxa-1,7,8,14,18,22,27-heptazatetracyclo[22.3.1.116,19.03,8]nonacosane-2,9,12,15,20,23-hexone

InChI

InChI=1S/C32H53N7O7/c1-17(2)13-24-26(40)22-14-21(15-33-22)28(41)36-25(18(3)4)32(45)46-27(19(5)6)31(44)39-23(9-8-11-35-39)30(43)38-16-20(10-12-34-38)29(42)37(24)7/h17-25,27,33-35H,8-16H2,1-7H3,(H,36,41)

InChI Key

WTLGBIQVBFJEGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)C2CC(CN2)C(=O)NC(C(=O)OC(C(=O)N3C(CCCN3)C(=O)N4CC(CCN4)C(=O)N1C)C(C)C)C(C)C

Origin of Product

United States

Historical Context and Chemical Classification of Monamycin

Initial Discovery and Isolation of Monamycin

This compound was discovered and isolated by Kenneth E. Magnus and Cedric Hassall. wikipedia.org It was identified as a crystalline antibacterial preparation obtained from cultures of Streptomyces jamaicensis. asm.orgresearchgate.net The isolation involved obtaining a small quantity of this crystalline material from both stationary and submerged cultures of the organism. asm.org Methods for the extraction and microbiological assay of these antibiotics have been outlined in research. nih.gov

Classification of this compound as a Cyclodepsipeptide Antibiotic Family

This compound is classified as a family of cyclodepsipeptide antibiotics. medchemexpress.comnih.gov Specifically, it is described as a family of cyclohexadepsipeptides. researchgate.netresearchgate.net Cyclodepsipeptides are a class of natural products composed of hydroxy and amino acids linked by amide and ester bonds, forming a cyclic structure. nih.gov The this compound family consists of a mixture of fifteen cyclohexadepsipeptides, with six of these containing chlorine. researchgate.netresearchgate.net Each molecular species within the this compound family is composed of one residue of an α-hydroxy acid (either L-2-hydroxy-3-methylbutanoic acid or L-2-hydroxy-3-methylpentanoic acid) and five residues of α-amino or imino acids, which include N-methyl-D-leucine and L-proline (or trans-4-methyl L-proline). researchgate.net Brominated analogues of the natural chlorinated monamycins, known as bromomonamycins, have also been produced by cultivating the producing organism in a low-chloride medium supplemented with sodium bromide. nih.govnih.govasm.org

Producing Organism and Fermentation Processes (e.g., Streptomyces jamaicensis fermentation)

The production of monamycins is primarily associated with the microorganism Streptomyces jamaicensis. asm.orgnih.govnih.govasm.org This organism was isolated from a mixed culture during an extensive screening program focused on soil microorganisms antagonistic to Fusarium oxysporum var. cubense. asm.org Methods for the production of monamycins by Streptomyces jamaicensis in both shake flasks and jar fermentors have been described. asm.orgnih.gov Investigations have explored the effects of variations in pH, temperature, medium composition, volume of inoculum, and strain of the organism on the fermentation process and the yield of monamycins. asm.orgnih.gov Optimal conditions for maximal yields of mycelium and this compound were found to be during a specific timeframe, typically between 48 and 60 hours of fermentation. asm.org Aeration is also considered an important factor in optimizing fermentation conditions for antibiotic production in streptomycetes. ajphs.com

Fermentation Parameters Studied for this compound Production:

ParameterExamples of Variations StudiedImpact on Fermentation/Yield
pHVaried levelsDiscussed in research asm.orgnih.gov
TemperatureVaried levels (e.g., 26°C, 33°C)Discussed in research asm.orgnih.govajphs.com
Medium CompositionVariations in components (e.g., glucose, skim milk, peptone)Discussed in research asm.orgnih.gov
Inoculum VolumeVaried percentages (e.g., 1% to 4%)Discussed in research asm.orgnih.gov
Strain of OrganismDifferent strains of Streptomyces jamaicensisDiscussed in research asm.orgnih.gov

Chemo Structural Characterization of Monamycin Congeners

Elucidation of Monamycin Molecular Architectures

The foundational molecular architecture of monamycins is that of a cyclohexadepsipeptide. This designation highlights the cyclic nature of the molecules and the presence of both peptide (amide) bonds between amino acid residues and ester bonds, typically formed between a hydroxy acid and an amino acid. The specific sequence and the identities of the incorporated residues dictate the subtle, yet significant, structural variations observed across the different this compound congeners. Initial structural investigations involved the isolation of these compounds from microbial cultures, paving the way for detailed chemical analysis. researchgate.netrsc.org

Identification and Characterization of Non-Proteinogenic Amino Acid and Hydroxy Acid Constituents

A defining characteristic of monamycins is the incorporation of a variety of non-proteinogenic amino acids and hydroxy acids. These building blocks, which are not among the standard set of 20 amino acids found in most proteins, contribute substantially to the structural diversity and biological attributes of the this compound family. wikipedia.orgwikipedia.org Analysis of this compound hydrolysates has revealed the presence of several such components, including N-methyl-D-leucine, L-proline (and its derivative trans-4-methyl L-proline), D-isoleucine (or D-valine), and a series of modified piperazic acid residues. researchgate.net The α-hydroxy acid component is typically either L-2-hydroxy-3-methylbutanoic acid or L-2-hydroxy-3-methylpentanoic acid. researchgate.netrsc.org

Interactive Table 1: Selected Non-Proteinogenic Amino and Imino Acid Constituents of Monamycins

Constituent NameTypeCommon Stereochemistry
N-methyl-D-leucineAmino AcidD
L-prolineImino AcidL
trans-4-methyl L-prolineImino AcidL
D-isoleucineAmino AcidD
D-valineAmino AcidD
(3R)-piperazic acidImino Acid(3R)
(3R,5S)-5-chloropiperazic acidImino Acid(3R,5S)
(3R)-4,5-dehydropiperazic acidImino Acid(3R)
(3R)-5,6-dehydropiperazic acidImino Acid(3R)
(3S,5S)-5-hydroxypiperazic acidImino Acid(3S,5S)

Interactive Table 2: Selected Alpha-Hydroxy Acid Constituents of Monamycins

Constituent NameCommon Stereochemistry
L-2-hydroxy-3-methylbutanoic acidL
L-2-hydroxy-3-methylpentanoic acidL

Analysis of Chlorinated Piperazic Acid Derivatives

Among the distinctive non-proteinogenic constituents are chlorinated derivatives of piperazic acid. (3R,5S)-5-chloropiperazic acid has been identified as a component within the this compound complex. researchgate.netoup.comoup.com Structural investigations, including synthetic approaches, have been undertaken to confirm the presence and specific stereochemistry of this chlorinated imino acid within the this compound framework. researchgate.netoup.comoup.com

Characterization of Hydroxylated Piperazic Acid Derivatives

Hydroxylated forms of piperazic acid are also integral to the structure of certain monamycins. (3S,5S)-5-hydroxypiperazic acid is a characterized constituent. researchgate.netoup.comoup.com The determination of the precise position and stereochemistry of the hydroxyl group, as well as the configuration of the piperazic acid ring, has been achieved through methods including degradation studies and spectroscopic analysis like 1H NMR. researchgate.net

Investigation of Dehydropiperazic Acid Variants

Further adding to the structural diversity are dehydropiperazic acid variants. (3R)-4,5-dehydropiperazic acid and (3R)-5,6-dehydropiperazic acid have been identified as components of monamycins. researchgate.net Characterization efforts have focused on elucidating the position of the double bond within the six-membered ring of these imino acids.

Stereochemical Assignments and Configurational Analysis of this compound Components

A comprehensive understanding of this compound structure necessitates the precise assignment of the stereochemistry for each constituent amino and hydroxy acid residue within the cyclic peptide chain. This involves determining both the absolute configuration (R or S) at chiral centers and the relative stereochemical relationships between residues. Various analytical techniques, including chemical degradation followed by analysis of the fragments, NMR spectroscopy, and comparison with synthesized standards of known stereochemistry, have been employed for these assignments. researchgate.netuni-frankfurt.de The stereochemistry of the 5-substituted piperazic acid residues, in particular, has been a subject of detailed synthetic and analytical studies to confirm their configurations as they appear in the natural products. researchgate.netoup.comoup.com The consistent presence of L-configuration in the α-hydroxy acids and D-configuration in certain amino acids are key stereochemical features of the this compound family. researchgate.netrsc.org

Advanced Synthetic Strategies for Monamycin and Its Analogues

Total Chemical Synthesis Approaches for Monamycin Core Structures

Total chemical synthesis of this compound core structures involves the de novo construction of the entire cyclic depsipeptide ring system. These approaches typically require the efficient coupling of the constituent amino and hydroxy acids, including the stereochemically complex piperazic acid derivatives, followed by macrocyclization to form the cyclic depsipeptide core. Early synthetic studies on monamycins contributed to the development of methods for assembling such complex cyclic peptides. ukri.orgresearchgate.netiupac.orgiupac.org While the provided search results mention synthetic studies on monamycins and related cyclodepsipeptides, detailed step-by-step total synthesis of the complete this compound core structure is not explicitly detailed in the snippets. However, the synthesis of related cyclodepsipeptides like AM-toxin II and marformycins A and D illustrates typical strategies involving fragment coupling and macrocyclization. mdpi.comnih.gov

Enantiospecific Synthesis of Key Chiral Piperazic Acid Building Blocks

The piperazic acid residues, particularly (3S,5S)-5-hydroxypiperazic acid and (3R,5S)-5-chloropiperazic acid, are crucial and stereochemically challenging components of monamycins. Developing enantiospecific synthetic routes to these building blocks is a critical aspect of this compound synthesis.

Enantiospecific synthesis of (3S,5S)-5-hydroxypiperazic acid has been a focus of research. One reported approach involves starting from D-mannitol and utilizing a tandem electrophilic hydrazination/nucleophilic cyclisation reaction to construct the hexahydropyridazine (B1330357) ring system. researchgate.netresearchgate.netmiamioh.eduresearchgate.net Another convenient synthesis of (3S,5S)-5-hydroxypiperazic acid, along with other stereoisomers, has been achieved from D- and L-glutamic acids in short steps. researchgate.netoup.comresearchgate.netoup.com

Table 1: Synthetic Routes to (3S,5S)-5-Hydroxypiperazic Acid

Starting MaterialKey StrategyReference(s)
D-MannitolTandem electrophilic hydrazination/cyclisation researchgate.netresearchgate.netmiamioh.eduresearchgate.net
D- and L-Glutamic AcidsShort-step synthesis researchgate.netoup.comresearchgate.netoup.com

The synthesis of (3R,5S)-5-chloropiperazic acid is also essential for accessing certain this compound analogues. A convenient synthesis of this building block, along with (3S,5S)-5-hydroxypiperazic acid and other stereoisomers, has been reported starting from D- and L-glutamic acids. researchgate.netoup.comresearchgate.netoup.com This synthesis involves the substitution of a hydroxy group with N-chlorosuccinimide (NCS) and Ph3P. oup.com

Table 2: Synthetic Routes to (3R,5S)-5-Chloropiperazic Acid

Starting MaterialKey StrategyReference(s)
D- and L-Glutamic AcidsShort-step synthesis involving substitution with NCS and Ph3P researchgate.netoup.comresearchgate.netoup.com

Fragment Condensation and Assembly Methodologies in this compound Construction

The assembly of the this compound cyclic structure often relies on fragment condensation strategies, where pre-synthesized peptide and depsipeptide fragments are coupled together. This approach allows for the modular construction of the complex molecule. The final cyclization step is crucial and can be achieved through various methodologies, such as amide or ester bond formation. While specific details on fragment condensation for the complete this compound are not extensively provided in the snippets, the synthesis of related depsipeptides like marformycins A and D highlights the use of dipeptide fragment condensation strategies and macrocyclization reactions. nih.gov Research on this compound synthesis has also explored fragment condensation approaches, including a proposed [2+2+2] fragment condensation strategy towards this compound H1. ukri.org

Rational Design and Synthesis of this compound Congeners and Derivatives (e.g., Bromomonamycins)

Rational design and synthesis are employed to create this compound congeners and derivatives with altered structures and potentially modified biological activities. This involves modifying the amino acid or hydroxy acid components, including the introduction of non-natural residues or halogens. A notable example is the synthesis of bromomonamycins. These unnatural analogues were produced by growing Streptomyces jamaicensis, the natural producer of monamycins, in a low-chloride medium supplemented with sodium bromide. nih.govresearchgate.netnih.govmdpi.com This demonstrates a biosynthetic approach to generating halogenated analogues. Synthetic efforts also aim to create specific congeners by incorporating different amino and hydroxy acids into the depsipeptide sequence. researchgate.netrsc.org

Table 3: Examples of this compound Congeners and Synthesis Approaches

Congener/DerivativeSynthesis ApproachReference(s)
BromomonamycinsBiosynthesis by Streptomyces jamaicensis in bromide-supplemented medium nih.govresearchgate.netnih.govmdpi.com
Unnatural CongenersChemical synthesis involving incorporation of different amino/hydroxy acids researchgate.netrsc.org

Molecular Basis of Monamycin Biosynthesis

Identification and Characterization of Monamycin Biosynthetic Gene Clusters (BGCs)

The biosynthesis of nonribosomal peptides (NRPs), such as the monamycins, is typically governed by large biosynthetic gene clusters (BGCs) that encode the necessary enzymatic machinery. While specific details on the this compound BGC itself were not extensively detailed in the search results, the identification and characterization of BGCs for similar NRPs and piperazic acid-containing compounds provide a strong framework for understanding the this compound BGC. Genome mining techniques, particularly tools like antiSMASH, are widely used to identify potential BGCs within microbial genomes based on the presence of genes encoding core biosynthetic enzymes like nonribosomal peptide synthetases (NRPSs) and tailoring enzymes beilstein-journals.orgsmujo.idbiorxiv.org. The identification of a BGC is the initial step in deciphering the biosynthetic pathway of a natural product. Characterization involves determining the boundaries of the cluster, identifying the functions of the genes within it, and linking the genetic information to the chemical structure of the produced compound. This often involves gene inactivation studies and expression of the BGC in heterologous hosts. Studies on the biosynthesis of other piperazic acid-containing natural products, such as the kutznerides, have successfully identified and characterized their BGCs, revealing genes involved in piperazate biosynthesis and halogenation pnas.orgresearchgate.net. Given that monamycins contain piperazic acid and are NRPS-derived, it is expected that a dedicated BGC in Streptomyces jamaicensis would contain the genes for the NRPS assembly line, piperazic acid biosynthesis, halogenation, and other tailoring modifications.

Enzymatic Pathways and Catalytic Mechanisms in this compound Production

The production of monamycins involves a complex series of enzymatic reactions catalyzed by enzymes encoded within the BGC. These pathways include the assembly of the peptide chain, the formation of unique structural elements like piperazic acid, and various post-assembly line modifications.

Nonribosomal Peptide Synthetase (NRPS) Mediated Assembly Line

Monamycins are synthesized via a nonribosomal peptide synthetase (NRPS) assembly line. NRPS systems are multimodular enzymes that function as assembly lines, where each module is responsible for the incorporation of a specific amino acid or hydroxy acid into the growing peptide chain researchgate.netmdpi.com. A typical NRPS module contains several domains, including an adenylation (A) domain for substrate recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for carrying the activated substrate, and a condensation (C) domain for peptide bond formation researchgate.netnih.gov. The order of modules in the NRPS assembly line dictates the sequence of amino acids in the peptide chain. The this compound structure, being a cyclic depsipeptide, suggests the involvement of specific domains for incorporating hydroxy acids and for cyclization, likely catalyzed by a thioesterase (TE) domain at the end of the assembly line nih.govnih.gov. The NRPS machinery in this compound biosynthesis would sequentially activate and link the constituent amino and hydroxy acids, including the non-proteinogenic piperazic acid and N-methyl-D-leucine, as well as proteinogenic amino acids like proline and potentially modified forms of leucine (B10760876) or isoleucine, and hydroxy acids such as 2-hydroxy-3-methylbutanoic acid or 2-hydroxy-3-methylpentanoic acid researchgate.netrsc.org.

Biosynthesis of the Piperazic Acid Moiety and N-N Bond Formation

A distinctive feature of monamycins is the presence of the piperazic acid residue, a cyclic hydrazine-containing non-proteinogenic amino acid nih.govresearchgate.net. The biosynthesis of piperazic acid involves the formation of a rare N-N bond. Research on other piperazic acid-containing natural products has shed light on this process. Studies have identified a piperazate synthase responsible for N-N bond formation nih.govresearchgate.netacs.org. In some pathways, piperazic acid is synthesized from ornithine via an N5-hydroxylation step catalyzed by a flavin-dependent L-ornithine-N5-hydroxylase, followed by cyclization catalyzed by a piperazate synthase researchgate.netnih.gov. For instance, in Kutzneria sp. 744, KtzI catalyzes the conversion of L-ornithine to N5-hydroxy-L-ornithine, and KtzT, a heme-dependent piperazate synthase, catalyzes the cyclization to L-piperazic acid researchgate.net. Homologs of ktzI and ktzT have been found in BGCs of other piperazic acid-containing molecules, suggesting a conserved biosynthetic route for this unusual amino acid researchgate.net. While the specific enzymes in the this compound pathway responsible for piperazic acid formation would need to be confirmed from the this compound BGC, the established pathways in related compounds provide strong candidates for the enzymatic machinery involved in generating this crucial structural component.

Enzymatic Halogenation Mechanisms (e.g., Chlorination of Piperazate Residues)

Several this compound congeners contain chlorine atoms, typically incorporated into the piperazate residue nih.gov. Enzymatic halogenation is a common tailoring modification in the biosynthesis of natural products, catalyzed by a diverse group of halogenase enzymes. The chlorination of piperazate residues has been studied in the biosynthesis of kutznerides, another family of chlorinated natural products containing piperazic acid. In kutzneride biosynthesis, a mononuclear nonheme iron halogenase, KthP, is responsible for the stereospecific chlorination of a piperazyl residue tethered to a thiolation domain researchgate.netnih.govacs.org. This enzyme requires Fe(II), oxygen, chloride, and α-ketoglutarate for activity pnas.org. The mechanism involves hydrogen atom abstraction from the substrate, followed by chlorine atom transfer pnas.org. Given the presence of chlorinated piperazate in monamycins, it is highly probable that a similar enzymatic halogenation mechanism, catalyzed by a related halogenase enzyme within the this compound BGC, is responsible for introducing chlorine atoms into the piperazic acid moiety during this compound biosynthesis. This chlorination likely occurs while the piperazate residue is attached to the NRPS assembly line, specifically to a thiolation domain researchgate.net.

Post-Assembly Line Modifications and Tailoring Enzymes

Beyond the core NRPS-mediated peptide assembly, this compound biosynthesis involves post-assembly line modifications catalyzed by various tailoring enzymes. These modifications contribute to the structural diversity and biological activity of the different this compound congeners. Tailoring enzymes can perform a range of reactions, including methylation, hydroxylation, oxidation, and cyclization events that occur after the main peptide chain has been synthesized and potentially released from the NRPS machinery nih.govresearchgate.netbiorxiv.orgbiorxiv.orgresearchgate.net. While specific post-assembly modifications for monamycins were not detailed in the search results beyond halogenation, the general principles of NRP biosynthesis suggest that enzymes such as methyltransferases (e.g., for N-methylation of leucine), hydroxylases, and potentially enzymes involved in macrocyclization or other structural rearrangements could be present in the this compound BGC. These enzymes act on the assembled or partially assembled peptide scaffold to introduce the final functional groups and structural features characteristic of the various this compound components.

Ionophoric Properties and Molecular Interaction Dynamics of Monamycin

Monamycin-Cation Complexation Thermodynamics and Kinetics

The interaction between this compound and cations involves the formation of complexes. The stability and formation rate of these complexes are described by thermodynamic and kinetic principles. Thermodynamic stability refers to the amount of complex formed at equilibrium, with stronger interactions leading to greater stability gcnayanangal.com. Kinetics describes the speed at which these complexation reactions occur gcnayanangal.com. Studies on similar ionophores like crown ethers have investigated the thermodynamics and kinetics of their complexation with metal ions in various solvents muk.ac.irwiley-vch.de.

Selective Complexation with Alkali Metal Ions

This compound is known to exhibit selective complexation with certain alkali metal ions spektrum.denih.gov. The selectivity of ionophores like crown ethers and cryptands for particular alkali metal ions depends significantly on the size of the ion relative to the cavity size of the ionophore molecule muk.ac.irbritannica.commdpi.com. While the molecule's framework is not entirely rigid and can adapt to some extent, there is an optimal fit that dictates the strength and selectivity of the complexation britannica.com. For instance, 18-crown-6 (B118740) shows high affinity for potassium ions due to a favorable match between the ion and cavity size britannica.commdpi.com. This compound's structure allows it to encapsulate or interact with alkali metal cations, facilitating their transport sci-hub.sebritannica.com. Evidence exists for the formation of complexes between this compound and some cations in solution nih.gov.

Mechanistic Studies of Ion Transport Across Model Biological Membranes

Ionophores like this compound facilitate the transport of ions across lipid bilayers, which serve as model biological membranes nih.govusp.brfrontiersin.orgmdpi.com. This transport can occur through different mechanisms, including carrier mechanisms, where the ionophore encapsulates the ion and diffuses across the membrane, or channel mechanisms, where multiple ionophore molecules form a pore through the membrane usp.brfrontiersin.org. Studies using techniques like the black lipid membrane (BLM) technique are employed to investigate the ion transport and electrophysiological properties of membranes in the presence of ionophores mdpi.com. The transport of ions across membranes requires overcoming the energy barrier associated with moving a charged species from an aqueous environment into the nonpolar lipid interior nih.govfrontiersin.org. Ionophores compensate for the loss of ion hydration energy by providing favorable interactions within the complex or channel frontiersin.org. Molecular dynamics simulations have been used to study the mechanism of ion transport across lipid bilayers, showing that ions can permeate by inducing temporary membrane deformations nih.gov.

Conformational Dynamics of this compound in Solution and Membrane Mimetic Environments

The function of ionophores is closely related to their conformational flexibility and how their structure changes upon binding to ions and interacting with the membrane environment nih.govmdpi.combiorxiv.orgnih.gov. The conformational dynamics of molecules in solution and within membrane mimetic environments, such as lipid bilayers or micelles, can be studied using various techniques, including spectroscopic methods and molecular dynamics simulations nih.govmdpi.comfrontiersin.org. These studies help to understand how the ionophore's three-dimensional structure changes during the process of ion binding, transport, and release nih.gov. For instance, the association of proteins with membranes can induce significant conformational changes that are critical for their function biorxiv.org. The flexibility of the ionophore's framework is important for accommodating ions of appropriate size and facilitating their passage through the membrane britannica.com.

In Vitro Antimicrobial Spectrum and Biological Activity Profiling of Monamycin

Evaluation of In Vitro Antibacterial Efficacy Against Gram-Positive Bacterial Strains

Research indicates that Monamycin exhibits in vitro activity against Gram-positive bacteria. Specifically, this compound G1, one of the molecular species within the this compound complex, has been reported to possess activity against Gram-positive bacterial strains medchemexpress.com. While detailed minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) data for a broad panel of Gram-positive bacteria were not extensively available in the consulted snippets, the presence of reported activity highlights its potential in this domain medchemexpress.com. Studies on other ionophore antibiotics, such as Monensin and Salinomycin, have demonstrated high antibacterial activities against planktonic cells of Gram-positive bacteria like Staphylococcus epidermidis, sometimes exceeding the activity of standard drugs like ciprofloxacin (B1669076) pjmonline.org. Monensin itself has shown activity against Gram-positive genera including Micrococcus, Bacillus, and Staphylococcus nih.gov. These findings on related ionophores suggest the type of antibacterial efficacy that is typically evaluated against Gram-positive strains, involving the determination of concentrations required to inhibit or kill bacterial growth in vitro.

Evaluation of In Vitro Antibacterial Efficacy Against Gram-Negative Bacterial Strains

While this compound G1 is noted for its activity against Gram-positive bacteria medchemexpress.com, comprehensive data on this compound's in vitro efficacy against a wide range of Gram-negative bacterial strains were not prominently featured in the provided search results. Studies on the antibacterial activity of various compounds, including other types of antibiotics and natural extracts, against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae are commonly conducted to determine their spectrum of activity mdpi.comscielo.brnih.gov. For instance, a new monocarbam antibiotic, U-78608, demonstrated activity primarily against Gram-negative aerobic bacteria, with potency comparable to other agents like SQ 83,360 nih.gov. The evaluation of antibacterial efficacy against Gram-negative strains typically involves determining MIC and MBC values to understand the compound's potency and range of activity against this class of bacteria, which are known for their outer membrane that can act as a barrier to some antibiotics.

Comparative In Vitro Antimicrobial Potency with Other Ionophore Antibiotics

This compound belongs to the class of ionophore antibiotics pjmonline.orgnih.gov. Comparing its in vitro antimicrobial potency with other ionophores provides valuable context regarding its potential therapeutic utility. Other well-studied ionophore antibiotics include Valinomycin, Nigericin, Monensin, and Nonactin pjmonline.orgnih.govwikipedia.orgsigmaaldrich.comnih.govnih.govnih.govnih.govlabome.com. These compounds exert their effects by facilitating the transport of specific ions across biological membranes, disrupting cellular ion homeostasis and essential processes nih.gov.

Comparative studies on ionophores have shown varying degrees of activity against different microbial species. For example, Monensin and Salinomycin have demonstrated potent activity against Staphylococcus epidermidis, including methicillin-resistant strains, and were effective inhibitors of biofilm formation by these bacteria pjmonline.org. Valinomycin, a selective potassium ionophore, has shown antibacterial activity against Mycobacterium tuberculosis sigmaaldrich.comnih.gov. Nigericin is known to act as an H+/K+ antiporter and has a role as an antibacterial agent wikipedia.orgnih.gov.

Structure Activity Relationship Sar Investigations of Monamycin

Influence of Piperazic Acid Stereochemistry and Substituents on Biological Activity

Piperazic acid (Piz) is a unique cyclic hydrazine-containing amino acid found in monamycin. researchgate.net Its presence imparts structural rigidity to the peptide chain, which is considered a factor in the potent biological activity of Piz-containing compounds. researchgate.net The stereochemistry of the piperazic acid residue, particularly at the C3 and C5 positions, and the presence of substituents like hydroxyl or chlorine groups, can significantly influence the biological activity of this compound analogues. Studies on other natural products containing piperazic acid have shown that modifications such as hydroxylation or chlorination of the piperazate ring can occur biosynthetically, and the stereochemistry of these modifications is critical. nih.govthieme-connect.com While specific detailed SAR data solely focused on piperazic acid modifications within the this compound scaffold were not extensively detailed in the search results, research on related cyclic peptides containing piperazic acid highlights the importance of this residue's structure and stereochemistry for biological activity, including antibacterial and cytotoxic effects. researchgate.netmdpi.com

Impact of Macrocyclic Ring Modifications on Ionophoric Functionality and Antimicrobial Activity

The macrocyclic structure of this compound is fundamental to its ionophoric properties. The size, conformation, and the nature and sequence of the constituent amino and hydroxy acids within the ring determine its ability to bind and transport cations, particularly monovalent ions like potassium, caesium, and rubidium. mdpi.com Modifications to the macrocyclic ring, such as changes in ring size or the substitution of specific residues, can alter the ion binding selectivity and efficiency, thereby affecting the antimicrobial activity. Research on other macrocyclic compounds, such as calixarenes, has shown that the size and conformational rigidity of the macrocycle, as well as the nature of substituents, are critical for antimicrobial activity, often related to membrane disruption or targeting specific bacterial components. mdpi.com While direct experimental data on macrocyclic ring modifications of this compound and their precise impact on ionophoric function and antimicrobial activity were not extensively found, the established mechanism of action through ionophores strongly suggests that alterations to the macrocycle would directly influence these properties.

Mechanisms of Microbial Resistance to Monamycin

Elucidation of Bacterial Resistance Mechanisms Against Monamycin

Specific bacterial resistance mechanisms against this compound have not been extensively elucidated in the provided search results. Research into the resistance mechanisms of ionophore antibiotics, as a class to which this compound belongs, suggests that resistance may involve alterations to the bacterial membrane or cell wall that impede the ionophore's ability to transport ions across the membrane msdvetmanual.comagscientific.com. Some studies on other ionophores, such as monensin, propose that resistance could be adaptive, potentially involving physiological changes like cell wall thickening, rather than solely relying on genetic mutations or the acquisition of resistance genes msdvetmanual.com. However, these findings are not directly confirmed for this compound.

Molecular Determinants of Resistance Development

The molecular determinants specifically responsible for the development of resistance to this compound have not been clearly identified in the consulted literature. In the broader context of antibiotic resistance, molecular determinants can include target modification, enzymatic inactivation of the antibiotic, reduced permeability of the bacterial cell envelope, or active efflux of the compound from the cell nih.govfrontiersin.orgucl.ac.besrce.hr. For ionophores, resistance mechanisms might involve changes in membrane lipid composition or fluidity that affect ionophore binding and transport, or mechanisms to counteract the resulting ion imbalance ucl.ac.be. However, the precise molecular changes conferring resistance to this compound require further investigation.

Cross-Resistance Patterns with Other Ionophores and Antibiotics

Strategic Directions in Monamycin Research and Development

Biosynthetic Pathway Engineering for Enhanced Monamycin Production and Structural Diversity

The production of monamycins by their natural producer, Streptomyces jamaicensis, can be influenced by fermentation conditions such as pH, temperature, and medium composition. Historically, optimizing these parameters was the primary method for increasing antibiotic yields. Additionally, precursor-directed biosynthesis, a technique where synthetic analogues of natural biosynthetic precursors are added to the fermentation medium, has been successfully used to generate novel this compound variants. For instance, supplementing a low-chloride medium with sodium bromide led to the production of brominated analogues of the naturally occurring chlorinated monamycins, demonstrating the flexibility of the biosynthetic machinery researchgate.net.

Modern biosynthetic pathway engineering offers more precise control over the production and structure of natural products. This involves the direct manipulation of the biosynthetic gene cluster (BGC) responsible for producing the compound. While the specific BGC for this compound has not been detailed in readily available literature, general strategies in the field provide a roadmap for future research. Key approaches include:

Heterologous Expression: This technique involves transferring the entire BGC from the native organism into a more easily manipulated and faster-growing host strain, such as Streptomyces coelicolor or Streptomyces lividans. This can lead to higher production titers and simplifies the process of genetic engineering nih.govresearchgate.netrsc.orgnih.gov. Successfully expressing a large BGC can be challenging but provides a powerful platform for further modifications nih.govresearchgate.net.

Promoter Engineering: Replacing the native promoters within the BGC with stronger, well-characterized promoters can significantly increase the transcription of biosynthetic genes, leading to enhanced production of the final compound.

Gene Knockout and Overexpression: Deleting genes for competing metabolic pathways can redirect cellular resources towards this compound production. Conversely, overexpressing key limiting enzymes or regulatory genes within the this compound BGC can also boost yields, a strategy that has proven effective for other antibiotics like virginiamycin M nih.gov.

These engineering strategies not only aim to increase the quantity of this compound but also to create a wider variety of structures. By altering the domains of the non-ribosomal peptide synthetase (NRPS) enzymes that assemble the peptide core, researchers can potentially incorporate different amino acid building blocks, leading to a diverse library of new this compound analogues with potentially improved therapeutic properties.

Chemo-Enzymatic Synthesis for Novel this compound Analogues with Modified Activities

Chemo-enzymatic synthesis combines the strengths of traditional chemical synthesis and biological catalysis to create complex molecules nih.govnih.govmdpi.comnih.gov. This approach offers high selectivity and efficiency, often under milder reaction conditions than purely chemical methods mdpi.comnih.gov. For a complex natural product like this compound, this strategy can provide access to novel analogues that are difficult to produce through fermentation or total chemical synthesis alone.

The general workflow of a chemo-enzymatic approach involves:

Chemical Synthesis of Precursors: Chemists synthesize modified building blocks or key intermediates of the this compound structure. These precursors can contain unnatural amino acids, altered fatty acid side chains, or other novel chemical functionalities.

Enzymatic Transformation: Specific enzymes from the this compound biosynthetic pathway (or other promiscuous enzymes) are used to incorporate these synthetic precursors into the core structure or to perform specific modifications on a chemically synthesized scaffold nih.gov. For example, a key NRPS module could be used in vitro to assemble a chemically synthesized substrate with an amino acid derivative, creating a complex scaffold in a single step nih.gov.

This strategy allows for precise modifications at specific locations on the molecule, which is often challenging with purely biological methods. By generating a library of novel this compound analogues, researchers can systematically explore the structure-activity relationships (SAR), identifying which parts of the molecule are essential for its antibiotic activity and which can be modified to improve properties like potency, solubility, or target specificity. While specific applications of this method to this compound are not yet widely reported, its success in the synthesis of other complex natural products, such as saframycin A and various N-glycans, highlights its immense potential for diversifying the this compound family nih.govnih.gov.

Exploration of Uncharacterized this compound Biosynthetic Enzymes and Their Catalytic Scope

The biosynthesis of this compound is orchestrated by a series of enzymes encoded within its BGC. These enzymes, particularly the large, multi-domain PKS (polyketide synthase) and NRPS megasynthases, perform a sequence of highly specific catalytic reactions to build the complex depsipeptide structure. A thorough understanding of each enzyme's function and substrate flexibility—its catalytic scope—is crucial for engineering the pathway to create new molecules.

Research in this area would focus on:

Identifying and Isolating Enzymes: The first step is the identification of the this compound BGC through genome sequencing of Streptomyces jamaicensis. Once the genes are identified, they can be cloned and expressed in a host like E. coli to produce the individual enzymes for study.

In Vitro Characterization: Each purified enzyme can then be tested in vitro with its predicted natural substrate and a variety of synthetic substrate analogues researchgate.net. This allows researchers to determine the precise chemical transformation each enzyme catalyzes and to probe its flexibility. For example, the adenylation (A) domains of the NRPS enzymes, which are responsible for selecting the amino acid building blocks, could be tested with various natural and unnatural amino acids to see which ones they can activate.

Structural Biology: Determining the three-dimensional crystal structure of key enzymes can provide atomic-level insights into how they function and what governs their substrate specificity. This knowledge can guide protein engineering efforts to rationally alter the enzyme's function, for instance, to accept a new substrate and incorporate it into the final product.

Discoveries from this fundamental research can directly inform the strategies for biosynthetic pathway engineering (9.1) and chemo-enzymatic synthesis (9.2), providing the molecular tools needed to generate novel and potentially more effective this compound-based antibiotics.

Application of Genome Mining and Metabolomics for New this compound-like Natural Products

The vast and ever-growing databases of microbial genome sequences represent a massive, largely untapped reservoir of novel natural products youtube.com. Genome mining uses computational algorithms to search these databases for BGCs that are predicted to produce specific classes of compounds nih.govresearchgate.netmdpi.com. This approach can rapidly identify new producers of this compound-like depsipeptides without the need for traditional culture-based screening.

Key genome mining strategies include:

Homology-Based Searching: Once the this compound BGC is characterized, its key enzyme sequences (e.g., the NRPS modules) can be used as "baits" in BLAST searches to find similar, or homologous, gene clusters in other organisms nih.gov. This has been successfully used to find relatives of other cyclic lipopeptides like daptomycin researchgate.netnih.govnih.gov.

Signature Enzyme Mining: Some biosynthetic pathways contain unique enzymes that can serve as a "biosynthetic hook" for mining. If the this compound pathway contains such an enzyme, it can be used to find related BGCs that might produce structurally diverse but related compounds.

Metabolomics , the large-scale study of small molecules (metabolites) within a biological system, serves as a complementary approach. By using sensitive analytical techniques like mass spectrometry, researchers can generate a chemical profile of a microorganism. When a genome mining effort identifies a promising new BGC, metabolomics can be used to analyze the producing organism's chemical output to find the corresponding new molecule. This combination of genomics and metabolomics creates a powerful workflow for discovering novel natural products, accelerating the identification of new this compound-like compounds from the vast diversity of the microbial world.

Q & A

Q. What experimental methodologies are recommended for the structural characterization of Monamycin and its derivatives?

this compound's structural elucidation typically involves a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, UPLC-MS analysis (ultra-performance liquid chromatography coupled with mass spectrometry) can identify molecular ions such as [M+H]+ m/z = 678.4601–680.5076, consistent with this compound's molecular weight and fragmentation patterns . NMR (1D and 2D experiments) is critical for resolving cyclic depsipeptide backbones and substituent configurations (e.g., R1–R5 in derivatives like A/B1 or E/F). Comparative analysis with known analogs (e.g., fengycin) helps validate structural assignments .

Q. What microbial sources are commonly used to isolate this compound, and how are these strains validated?

this compound is primarily isolated from Streptomyces spp. and Bacillus species (e.g., Bacillus tequilensis ALR-2). Strain validation involves 16S rRNA sequencing and metabolic profiling to confirm species identity. Fermentation protocols include optimized media (e.g., nutrient-rich broths) and extraction via solvent partitioning. Bioactivity-guided fractionation (e.g., antibacterial assays against Staphylococcus aureus) ensures target compound isolation .

Q. What are the standard protocols for assessing this compound’s bioactivity in preclinical studies?

Minimum inhibitory concentration (MIC) assays are used to evaluate antibacterial activity. For antitumor potential, cytotoxicity assays (e.g., MTT or apoptosis markers in cancer cell lines) are employed. Dose-response curves and statistical validation (e.g., ANOVA with p < 0.05) are essential to confirm significance. Controls must include reference antibiotics (e.g., vancomycin) to benchmark potency .

Advanced Research Questions

Q. How do substituent variations (R1–R5) in this compound derivatives influence bioactivity, and what experimental designs are optimal for structure-activity relationship (SAR) studies?

SAR studies require systematic synthesis or isolation of derivatives with defined substituents (e.g., A/B1: R1 = H, R2 = Me; E/F: R1 = R2 = Me). Bioactivity data (e.g., MIC values, IC50) are correlated with substituent properties (e.g., hydrophobicity, steric bulk) using regression models. Computational tools (e.g., molecular docking) can predict binding interactions with targets like bacterial cell membranes or enzymes. For example, chlorine at R5 (as in derivatives A/B1–D2) may enhance membrane penetration .

Q. What methodological strategies resolve contradictions in reported bioactivity data for this compound analogs?

Contradictions often arise from variability in assay conditions (e.g., pH, inoculum size) or purity of compounds. To address this:

  • Standardize protocols (e.g., CLSI guidelines for MIC assays).
  • Validate compound purity via HPLC (>95%) and orthogonal characterization (e.g., HRMS/NMR).
  • Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects) .

Q. How can biosynthetic pathways of this compound be elucidated, and what genetic tools are employed?

Genome mining of producer strains (e.g., Bacillus tequilensis) identifies biosynthetic gene clusters (BGCs) encoding nonribosomal peptide synthetases (NRPS). Knockout experiments (e.g., CRISPR-Cas9) or heterologous expression in E. coli can confirm cluster functionality. Isotopic labeling (e.g., 13C^{13}\text{C}-glutamine) traces precursor incorporation into piperazic acid residues, a key biosynthetic intermediate .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex biological matrices?

LC-MS/MS with multiple reaction monitoring (MRM) offers high sensitivity (detection limits <1 ng/mL). Internal standards (e.g., deuterated this compound) correct for matrix effects. For environmental samples, solid-phase extraction (SPE) coupled with UPLC-QTOF-MS enables untargeted metabolomic profiling .

Methodological Best Practices

  • Data Reproducibility : Document experimental parameters (e.g., incubation temperature, solvent ratios) in detail to enable replication .
  • Statistical Rigor : Report effect sizes, confidence intervals, and p-values to avoid overinterpretation of marginal results .
  • Ethical Compliance : Disclose strain origins and comply with Nagoya Protocol guidelines for microbial genetic resources .

This FAQ synthesizes methodologies from pharmacology, microbiology, and analytical chemistry to support rigorous this compound research. For derivative structures, refer to Table 1 (derived from ):

DerivativeR1R2R3R4R5
A/B1 (143)HMeHOHCl
E/F (149)MeMeHOHCl

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